RS-1269 is a synthetic derivative of the previously reported CC chemokine receptor 4 (CCR4) antagonist RS-1154. [] CCR4 is a protein primarily found on the surface of T helper 2 (Th2) cells, a subset of immune cells that play a key role in allergic and inflammatory responses. [] By blocking CCR4, RS-1269 prevents the binding of its natural ligands, CCL17 and CCL22, inhibiting the migration and activation of Th2 cells. [] This mechanism positions RS-1269 as a potential therapeutic agent for inflammatory and allergic diseases like atopic dermatitis. []
RS-1269 acts as a CCR4 antagonist, meaning it binds to the CCR4 receptor and blocks the binding of its natural ligands, CCL17 and CCL22. [] This inhibition disrupts the signaling cascade initiated by CCL17 and CCL22, ultimately reducing the migration and activation of Th2 cells. [] This targeted inhibition of Th2 cell activity is believed to be the primary mechanism by which RS-1269 exerts its anti-inflammatory and anti-allergic effects. []
These findings suggest that RS-1269 holds promise for further development as a potential therapeutic agent for inflammatory and allergic diseases. []
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5